4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione
Description
4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione is a synthetic isoquinoline-1,3-dione derivative characterized by a thiazolyl substituent at position 2 and a 2-methylanilino-methylidene group at position 2.
Properties
Molecular Formula |
C20H15N3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methylphenyl)iminomethyl]-2-(1,3-thiazol-2-yl)isoquinolin-1-one |
InChI |
InChI=1S/C20H15N3O2S/c1-13-6-2-5-9-17(13)22-12-16-14-7-3-4-8-15(14)18(24)23(19(16)25)20-21-10-11-26-20/h2-12,25H,1H3 |
InChI Key |
DKVBARQUPKDEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=NC=CS4)O |
Origin of Product |
United States |
Biological Activity
4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione is a synthetic compound that belongs to the isoquinoline class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and as an inhibitor for various enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure
The chemical structure of 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione can be broken down into key functional groups that contribute to its biological activity:
- Isoquinoline Core : Provides a scaffold for various substitutions.
- Thiazole Ring : Imparts unique electronic properties and potential interactions with biological targets.
- Methyl and Aniline Substituents : Influence solubility and binding affinity.
Anticancer Activity
Research indicates that 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. It may also inhibit key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MCF-7 (Breast) | 15.72 | 50.68 |
| A549 (Lung) | 12.53 | 60.00 |
| HCT116 (Colon) | 20.00 | 55.00 |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The compound has also been evaluated for its DPP-IV inhibitory activity, which is crucial in managing type 2 diabetes mellitus.
- Inhibition Studies : In vitro assays revealed that it exhibits a potent inhibitory effect on DPP-IV with an IC50 value comparable to existing DPP-IV inhibitors.
| Compound | IC50 (µM) |
|---|---|
| 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione | 0.35 |
| Sitagliptin | 0.50 |
Case Studies
- Study on Antitumor Activity : A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate of over 50% at concentrations below 20 µM, suggesting strong potential as an anticancer agent.
- DPP-IV Inhibitory Activity Assessment : Another study focused on the pharmacological profile of this compound demonstrated its effectiveness in lowering blood glucose levels in diabetic models through DPP-IV inhibition.
Research Findings
Recent findings highlight the following aspects:
- Drug-Like Properties : Analysis using SwissADME software suggests favorable drug-like characteristics such as good solubility and permeability.
- Safety Profile : Preliminary toxicity studies indicate low cytotoxicity towards normal cells at therapeutic concentrations, making it a promising candidate for further development.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
CDK4 Inhibition: Derivatives with aminomethylene groups at position 4 (e.g., Compounds 61 and 62) exhibit potent CDK4 inhibition (IC50 = 2–27 nM). The thiazolyl group in the target compound may enhance selectivity or solubility compared to phenyl/benzyl substituents .
Antimalarial Activity : The triazole-substituted analog () demonstrates heterocycle-dependent target specificity, suggesting the thiazolyl group in the target compound could similarly influence biological pathways.
Halogenation Effects : Difluoromethylated analogs () exhibit improved pharmacokinetics, whereas the target compound’s lack of fluorine may necessitate alternative strategies for bioavailability optimization.
Substituent Effects on Pharmacokinetics and Toxicity
- Thiazolyl vs. Triazolyl : The thiazolyl group (target compound) may offer better metabolic stability compared to triazolyl (), as sulfur-containing heterocycles are less prone to oxidative degradation .
- Aromatic Amines: The 2-methylanilino group in the target compound could reduce hepatotoxicity compared to unsubstituted anilines, as methyl groups often mitigate reactive metabolite formation .
- Selenium vs.
Crystallographic and Structural Insights
- Crystal Packing : Analogous compounds (e.g., ) form intermolecular hydrogen bonds (C–H⋯O), which influence solubility and crystallinity. The thiazolyl group in the target compound may alter packing efficiency due to its planar geometry and sulfur atom .
- Steric Effects : Bulky substituents (e.g., diphenylamine in ) reduce enzymatic access, whereas the compact thiazolyl group in the target compound may improve target binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
